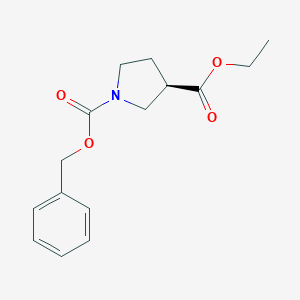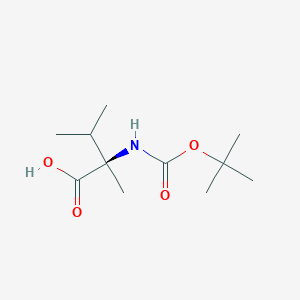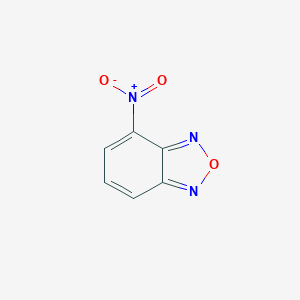
Benzylsulfinylsulfanylmethylbenzene
Overview
Description
S-benzyl phenylmethanesulfinothioate: is an organic compound with the molecular formula C14H14OS2 . It is known for its unique structural features, which include a sulfinothioate group attached to a benzyl and phenylmethane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl phenylmethanesulfinothioate typically involves the reaction of benzyl chloride with phenylmethanesulfinothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-benzyl phenylmethanesulfinothioate can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction of this compound can yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-benzyl phenylmethanesulfinothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for various sulfinyl and sulfonyl derivatives .
Biology and Medicine: In biological research, this compound has been studied for its potential antioxidant properties. It has shown promise in inhibiting oxidative stress in cellular models, making it a candidate for further investigation in medical applications .
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials. It can be used in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of S-benzyl phenylmethanesulfinothioate primarily involves its interaction with reactive oxygen species (ROS). It acts as an antioxidant by scavenging peroxyl radicals, thereby inhibiting oxidative stress. The benzylic hydrogen of the compound plays a crucial role in this radical scavenging activity . Additionally, it has been shown to inhibit enzymes like cathepsin B, suggesting potential therapeutic applications .
Comparison with Similar Compounds
- S-phenyl benzenethiosulfonate
- S-ethyl phenylmethanethiosulfinate
- Diphenyl disulfide
- Dibenzyl disulfide
Comparison: S-benzyl phenylmethanesulfinothioate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
benzylsulfinylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS2/c15-17(12-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJONJHZKSZFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSS(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437280 | |
| Record name | benzylsulfinylsulfanylmethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16302-98-0 | |
| Record name | benzylsulfinylsulfanylmethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)
![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)






![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)


